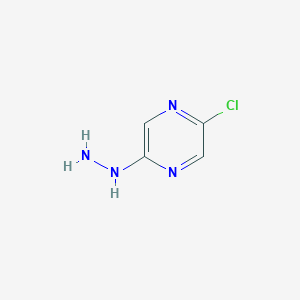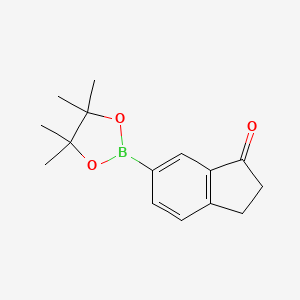
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one
Overview
Description
Synthesis Analysis
The synthesis of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group has been explored through various catalytic methods. One such method involves the palladium-catalyzed borylation of aryl bromides, utilizing 2,2′-bis(1,3,2-benzodioxaborole) and pinacol as successive reagents. This approach has been shown to be particularly effective for aryl bromides with sulfonyl groups, providing a route to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes efficiently .
Molecular Structure Analysis
The molecular structure of compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety has been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, the structure has been confirmed through X-ray diffraction studies. Density functional theory (DFT) calculations have been performed to predict the molecular structure, and the results have been found to be consistent with the experimental data obtained from X-ray diffraction .
Chemical Reactions Analysis
The reactivity of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in chemical reactions has been demonstrated in the synthesis of related compounds. For instance, the rhodium-catalyzed hydroboration of allyl phenyl sulfone has been used to prepare 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane. This showcases the versatility of the dioxaborolane moiety in forming new chemical bonds under catalytic conditions .
Physical and Chemical Properties Analysis
The physical properties of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives have been elucidated through crystallographic studies. For example, a compound within this class crystallized in the monoclinic space group P21/c, with specific cell parameters. The crystal structure did not exhibit significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, suggesting a degree of stability and inertness in the solid state .
Scientific Research Applications
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates : This compound is used as an intermediate in the synthesis of boric acid ester compounds with benzene rings. The synthesis involves a three-step substitution reaction, and the structures are confirmed using spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations are used to corroborate the molecular structures (Huang et al., 2021).
Chemical and Physical Properties
- Molecular Electrostatic Potential and Orbitals : The molecular electrostatic potential and frontier molecular orbitals of compounds containing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one are investigated through DFT to reveal their physicochemical properties (Huang et al., 2021).
Applications in Material Science
Semiconducting Polymers : The compound is used in the synthesis of high-performance semiconducting polymers. It acts as a precursor for the creation of donor–acceptor copolymers (Kawashima et al., 2013).
Electron Donors for Organic Electronics : Efficient synthesis of formyl boronate esters derived from carbazole and phenoxazine, which are key electron donors in organic electronics, involve the use of compounds like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one (Bifari & El-Shishtawy, 2021).
Medical and Biological Research
Fluorescent Probes for Medical Imaging : A near-infrared fluorescence off-on probe using this compound has been developed for benzoyl peroxide detection in samples and fluorescence imaging in living cells and zebrafish (Tian et al., 2017).
Synthesis of Biologically Active Compounds : It's used in the synthesis of 6-aminophenanthridines, which are important as prions inhibitors in biologically active compounds (Gug et al., 2005).
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)11-7-5-10-6-8-13(17)12(10)9-11/h5,7,9H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJUGDWFPUPLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590230 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915402-06-1 | |
| Record name | 2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915402-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Thiophen-2-yl)cyclohexyl]methanamine](/img/structure/B1285342.png)
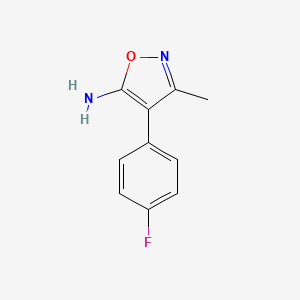
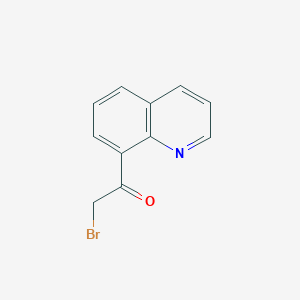
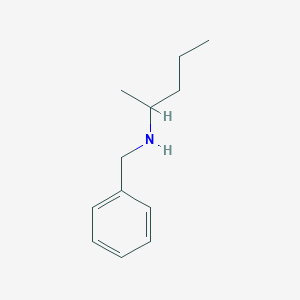
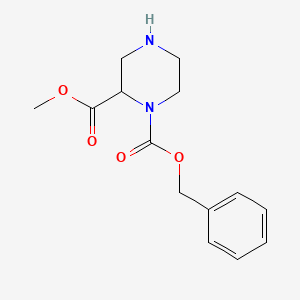
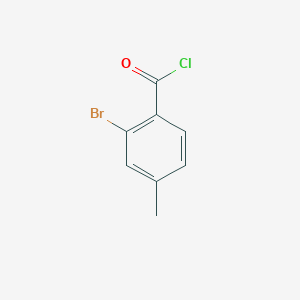



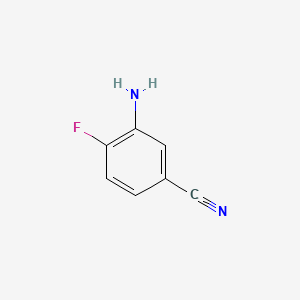


![[1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B1285383.png)
